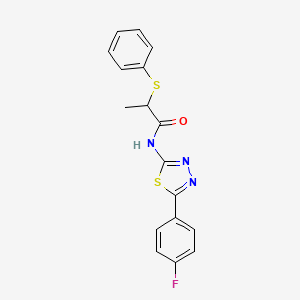
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a useful research compound. Its molecular formula is C17H14FN3OS2 and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to target theryanodine receptor (RyR) , which is a promising target for the development of novel insecticides .
Mode of Action
Similar compounds have been found to act asactivators of the insect RyR . This suggests that N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide might interact with its targets in a similar manner.
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties .
生物活性
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
1. Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid. The resulting structure features a thiadiazole ring that is critical for its biological activity. The crystal structure analysis reveals a triclinic system with specific dihedral angles indicating the orientation of the phenyl rings relative to the thiadiazole core .
Table 1: Crystal Data of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C18H14FN3O2S2 |
| Molecular Weight | 387.44 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Temperature | 298 K |
| a, b, c (Å) | 6.4550 (13), 8.9200 (18), 16.483 (3) |
| α, β, γ (°) | 75.78 (3), 82.44 (3), 71.11 (3) |
2.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.
- Cytotoxicity Assays : In vitro studies using MCF-7 breast cancer cells demonstrated an IC50 value of approximately 0.28μg/mL, indicating potent cytotoxic effects . Higher concentrations led to increased apoptosis rates without significantly affecting normal cells.
- Mechanism of Action : The compound appears to inhibit key pathways involved in cancer cell survival, notably by down-regulating MMP2 and VEGFA expression levels .
2.2 Antimicrobial Activity
The thiazole moiety in the compound contributes to its antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Enzyme Inhibition : The compound has shown efficacy in inhibiting bacterial enzymes crucial for cell wall synthesis, which disrupts bacterial growth and viability.
3. Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Neuroprotective Effects : Research indicated that treatment with this compound resulted in reduced neuronal death and improved cognitive functions in animal models. This suggests potential applications in neurodegenerative diseases.
- In Vivo Efficacy : In vivo studies involving tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells, showcasing its potential for therapeutic applications in oncology .
4. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its unique structural features contribute to its effectiveness as a pharmacophore in drug development.
Future research should focus on further elucidating its mechanisms of action and exploring its potential applications across various therapeutic areas.
特性
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11(23-14-5-3-2-4-6-14)15(22)19-17-21-20-16(24-17)12-7-9-13(18)10-8-12/h2-11H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYMXLGCTSMBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














